(S)-(-)-去甲基卡维地洛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

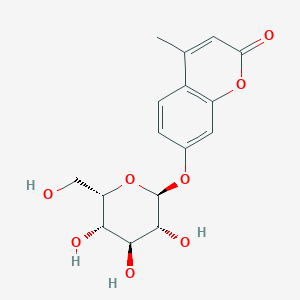

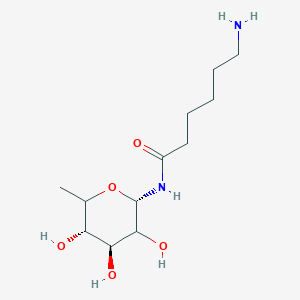

The synthesis of (S)-(-)-O-Desmethylcarvedilol involves stereoselective oxidation processes. A study by Fujimaki (1994) showed the formation of O-desmethylcarvedilol, among other metabolites, when Carvedilol was incubated with rat liver microsomes. The study highlighted the stereoselective oxidation of Carvedilol, indicating the complexity and specificity of metabolic pathways involved in the synthesis of its metabolites, including (S)-(-)-O-Desmethylcarvedilol (Fujimaki, 1994).

Molecular Structure Analysis

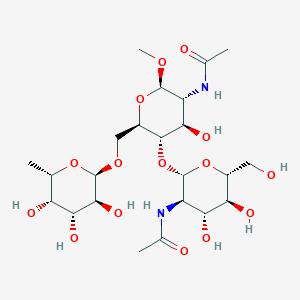

The molecular structure of (S)-(-)-O-Desmethylcarvedilol and its enantiomers can be characterized through high-performance liquid chromatography (HPLC), as described by Eisenberg, Patterson, and Kahn (1989). Their methodology allows for the resolution and determination of the enantiomers of Carvedilol and its active metabolite, O-desmethylcarvedilol, providing insights into the molecular structure and stereochemistry of these compounds (Eisenberg, Patterson, & Kahn, 1989).

Chemical Reactions and Properties

The chemical reactions and properties of (S)-(-)-O-Desmethylcarvedilol, particularly its oxidative pathways, involve various cytochrome P450 isozymes. The research by Fujimaki (1994) provides evidence for the enzyme-mediated stereoselective oxidation, indicating the significant role of enzymes like CYP2D1 and CYP2C11 in the metabolism of Carvedilol and its derivatives (Fujimaki, 1994).

Physical Properties Analysis

The physical properties of (S)-(-)-O-Desmethylcarvedilol, such as solubility, melting point, and stability, can be inferred from its molecular structure and the nature of its synthesis. However, specific studies focusing on these physical properties were not identified in the search. Understanding these properties is crucial for drug formulation and stability studies.

Chemical Properties Analysis

The chemical properties, such as reactivity, hydrophobicity, and interactions with biological molecules, are essential for understanding the pharmacological and toxicological profiles of (S)-(-)-O-Desmethylcarvedilol. The oxidative metabolism pathway elucidated by Fujimaki (1994) provides a foundation for understanding these properties, highlighting the metabolite's role in the drug's efficacy and safety profile (Fujimaki, 1994).

科学研究应用

代谢和酶参与:Fujimaki (1994 年) 的一项研究探索了卡维地洛的代谢,将 (S)-(-)-去甲基卡维地洛 (DesC) 确定为代谢物之一。该研究表明立体选择性氧化和特定细胞色素 P450 同工酶参与了它的形成,特别是 CYP2C11 参与了 O-去甲基化 (Fujimaki,1994 年)。

药代动力学和药效学:Morgan (1994 年) 讨论了卡维地洛的药代动力学和药效学特性,其中包括其代谢成活性代谢物,如 (S)-(-)-去甲基卡维地洛。该研究强调了卡维地洛在降低血压和治疗心血管疾病中的作用 (Morgan,1994 年)。

分析方法开发:Magiera、Kolanowska 和 Baranowski (2016 年) 的一项研究开发了一种分析 β-受体阻滞剂及其代谢物(包括 (S)-(-)-去甲基卡维地洛)的方法,这些代谢物存在于人尿液中。这表明该代谢物在药理研究和药物监测中很重要 (Magiera、Kolanowska 和 Baranowski,2016 年)。

糖尿病患者的药代动力学建模:Nardotto 等人 (2017 年) 研究了 2 型糖尿病患者中卡维地洛对映异构体及其代谢物的药代动力学。该研究提供了糖尿病如何影响卡维地洛及其代谢物(包括 (S)-(-)-去甲基卡维地洛)代谢的见解 (Nardotto、Lanchote、Coelho 和 Della Pasqua,2017 年)。

色谱分析技术:Eisenberg、Patterson 和 Kahn (1989 年) 描述了一种高效液相色谱法,用于测定人血浆中卡维地洛和 (S)-(-)-去甲基卡维地洛的对映异构体,突出了分析技术在理解药物及其代谢物的药代动力学中的重要性 (Eisenberg、Patterson 和 Kahn,1989 年)。

安全和危害

This involves examining the compound’s toxicity, flammability, and other hazards. It also includes studying the precautions that should be taken when handling the compound.

未来方向

This involves considering potential future research directions. This could include new methods of synthesizing the compound, new applications for the compound, or further studies into its properties or mechanism of action.

For a specific compound like “(S)-(-)-O-Desmethylcarvedilol”, you would need to search the scientific literature for papers that have studied this compound. You could use databases like PubMed, Scopus, or Web of Science to find relevant papers. Once you have found some papers, you would read through them and extract the relevant information to perform your analysis. Please note that this is a high-level overview and the specifics can vary depending on the compound and the focus of your analysis.

属性

IUPAC Name |

2-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CNCCOC4=CC=CC=C4O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-O-Desmethylcarvedilol | |

CAS RN |

123372-13-4 |

Source

|

| Record name | o-Desmethylcarvedilol, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYLCARVEDILOL, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/315AAB7J5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

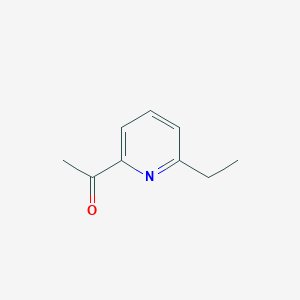

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

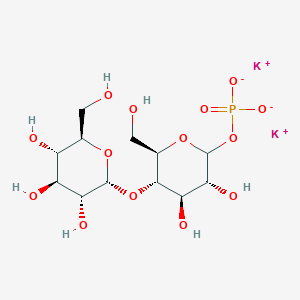

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)